![molecular formula C11H10Cl2N2S B2409642 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole CAS No. 488135-64-4](/img/structure/B2409642.png)
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C11H10Cl2N2S and its molecular weight is 273.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Compounds with a benzimidazole scaffold have shown potent and selective activities against gastric pathogens like Helicobacter pylori. A particular prototype, with a structure similar to 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole, was effective against various H. pylori strains, including those resistant to common antibiotics (Carcanague et al., 2002).
- Antifungal Applications : The use of benzimidazole derivatives in agriculture for the control of fungal diseases has been explored. These compounds, when used in nanoparticle formulations, have shown efficacy in the sustained release of fungicides, offering potential benefits in agricultural applications (Campos et al., 2015).
Antiprotozoal and Antioxidant Activities
- Antiprotozoal Activity : Benzimidazole derivatives have exhibited strong antiprotozoal effects against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activities surpassing that of the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).
- Antioxidant Properties : Research has shown that 2-methyl benzimidazole, a related compound, exhibits antioxidant activity. Such properties might be relevant in pharmacological contexts (Saini et al., 2016).
Synthetic Methods and Catalytic Applications
- Synthetic Strategies : Recent developments in the synthesis of benzimidazole derivatives involve environmentally benign methods, highlighting the growing importance of sustainable practices in chemical synthesis (Mamedov & Zhukova, 2021).
- Catalytic Processes : Benzimidazoles have been synthesized using oxidant-free methods from alcohols and aromatic diamines, catalyzed by Ru(ii)-PNS(O) pincer complexes. This process exemplifies the role of benzimidazole derivatives in catalysis (Luo et al., 2017).
Therapeutic Research
- Anticancer and Analgesic Potential : Some benzimidazole derivatives have been investigated for their potential as analgesics and anticancer agents, demonstrating varied degrees of efficacy in these areas (Sakr et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives have shown efficacy in inhibiting the corrosion of iron in acidic solutions, demonstrating their utility in industrial applications (Khaled, 2003).
Properties
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c12-11(13)5-7(11)6-16-10-14-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQXYGSWPOAGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323800 |
Source


|
| Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488135-64-4 |
Source


|
| Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)
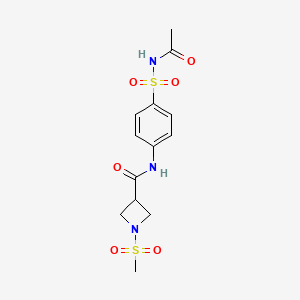
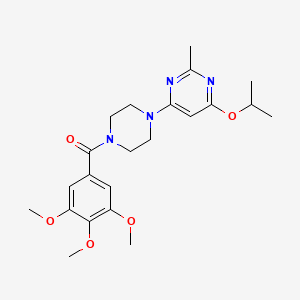
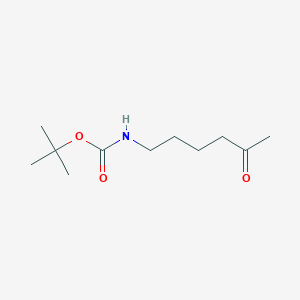
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)
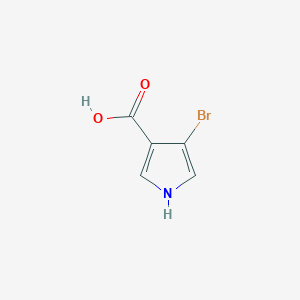
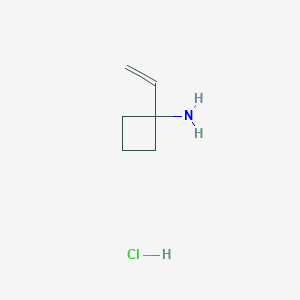

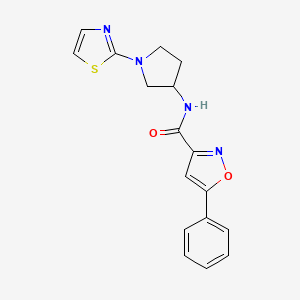
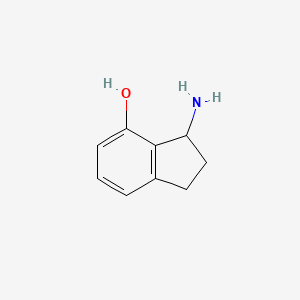
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)
